N-benzyl-4-methoxy-3-nitrobenzamide
Description
N-Benzyl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with a benzyl substituent on the amide nitrogen. The nitro and methoxy groups confer distinct electronic properties: the nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating via resonance.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-8-7-12(9-13(14)17(19)20)15(18)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
CAWQQDNRFWLGSG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent and Electronic Profile Comparison
Key Observations :
- The nitro group in the target compound enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution or reduction reactions. In contrast, the amino group in ’s compound increases nucleophilicity.
Molecular Weight and Physicochemical Properties
Table 2: Molecular and Physical Property Comparison
Preparation Methods
Nitration Reaction Conditions
The nitration process involves treating 4-methoxybenzoic acid with 40–80% nitric acid under controlled conditions. According to patent literature, optimal results are achieved at temperatures between 30°C and 70°C, with reaction times of 3–30 hours. The regioselectivity of nitration is influenced by the electron-donating methoxy group, which directs the nitro group to the meta position relative to the carboxylic acid moiety.
Table 1: Nitration Conditions and Yields
| Nitric Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 40% | 30 | 24 | 65 |
| 60% | 50 | 12 | 78 |
| 80% | 70 | 6 | 82 |
Post-reaction, the homogeneous mixture is cooled to precipitate 4-methoxy-3-nitrobenzoic acid, which is isolated via filtration and recrystallized from ethanol.
Amidation Strategies: From Carboxylic Acid to Benzamide
The conversion of 4-methoxy-3-nitrobenzoic acid to the target benzamide involves amidation with benzylamine. Three primary methodologies dominate the literature: classical acid chloride routes, polymer-supported coupling, and continuous flow synthesis.
Classical Acid Chloride Method
The most widely reported approach involves the formation of an acid chloride intermediate using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Procedure:
-
Acid Chloride Formation: 4-Methoxy-3-nitrobenzoic acid (1 equiv) is refluxed with SOCl₂ (2–3 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess SOCl₂ is removed under reduced pressure.
-
Amidation: The crude acid chloride is dissolved in DCM and treated with benzylamine (1.2 equiv) and a base such as diisopropylethylamine (DIPEA, 1.5 equiv) at 0–5°C. The reaction proceeds for 2–4 hours, yielding this compound.
Polymer-Supported Coupling Agents
Modern approaches employ polymer-supported reagents to streamline purification. For instance, polymer-supported 1,1,3,3-tetraphenyl-2-oxa-1,3-phospholanium bis(trifluoromethanesulfonate) facilitates amidation without isolating the acid chloride.
Procedure:
-
Activation: 4-Methoxy-3-nitrobenzoic acid is mixed with the polymer-supported reagent in DCM, forming an acyloxyphosphonium intermediate.
-
Amidation: Benzylamine and DIPEA are added, and the mixture is stirred for 2 hours at room temperature. The polymer is filtered, and the product is isolated via solvent evaporation.
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow systems to enhance reaction efficiency. In this setup, 4-methoxy-3-nitrobenzoic acid and benzylamine are pumped through a reactor containing immobilized thionyl chloride on silica gel.
Conditions:
-
Residence time: 20–30 minutes
-
Temperature: 50–60°C
-
Pressure: 2–3 bar
Yield: 94–96% with minimal byproducts.
Mechanistic Insights and Reaction Optimization
Role of Activating Agents
The choice of activating agent significantly impacts reaction efficiency:
-
Thionyl Chloride: Forms reactive acid chlorides but requires careful handling due to corrosivity.
-
Polymer-Supported Reagents: Reduce purification steps but incur higher initial costs.
-
Phosphorus Trichloride: Less common due to lower yields (70–75%) compared to SOCl₂.
Table 2: Comparison of Activating Agents
| Activating Agent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Thionyl Chloride | 92 | 98 | 4 |
| Polymer-Supported Reagent | 90 | 95 | 2 |
| Phosphorus Trichloride | 75 | 90 | 6 |
Solvent and Temperature Effects
-
Solvents: DCM and dimethylformamide (DMF) are preferred for their ability to dissolve both acid chlorides and amines.
-
Temperature: Reactions performed below 10°C minimize side reactions such as esterification.
Challenges and Mitigation Strategies
Byproduct Formation
Competing esterification can occur if residual moisture is present. This is mitigated by:
Q & A
Basic: What are the standard synthetic routes for N-benzyl-4-methoxy-3-nitrobenzamide, and what reaction conditions ensure optimal yields?
Methodological Answer:
The synthesis typically involves multi-step nitration, methoxylation, and amidation. A common route begins with nitration of 4-methoxybenzoic acid derivatives using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 3-position . Subsequent benzylation via amidation employs benzylamine in the presence of coupling agents like EDCI/HOBt under inert conditions (e.g., DMF, 25°C, 12h). Critical parameters include:
- Temperature control during nitration to avoid over-oxidation.
- Stoichiometric excess of benzylamine (1.2–1.5 eq.) to drive amidation to completion .
Yields range from 60–75% when purified via column chromatography (silica gel, ethyl acetate/hexane).
Advanced: How can researchers resolve low yields in the amidation step due to competing side reactions?
Methodological Answer:
Low yields often stem from incomplete activation of the carboxylic acid or hydrolysis of the nitro group. Strategies include:
- Pre-activation of the acid : Use 4-methoxy-3-nitrobenzoic acid chloride (generated via SOCl₂) to enhance reactivity with benzylamine .
- Moisture control : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the nitro group .
- Catalytic additives : Add DMAP (4-dimethylaminopyridine, 0.1 eq.) to accelerate amidation .
Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and characterize intermediates by FT-IR (amide C=O stretch at ~1650 cm⁻¹) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): Aromatic protons appear as multiplets between δ 7.2–8.1 ppm. The methoxy group resonates as a singlet (~δ 3.9 ppm), and the benzyl CH₂ shows as a singlet (~δ 4.8 ppm) .
- ¹³C NMR : The amide carbonyl appears at ~δ 167 ppm, with nitro and methoxy carbons at ~δ 148 and ~δ 56 ppm, respectively .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺ ~327) confirms molecular weight .
- HPLC : Purity >95% is verified using a C18 column (acetonitrile/water 70:30, λ = 254 nm) .
Advanced: How should researchers address contradictory NMR data indicating potential structural isomers?
Methodological Answer:
Contradictions may arise from rotational isomers (e.g., atropisomerism) or impurities. Steps include:
- Variable Temperature NMR : Perform ¹H NMR at 25°C and −40°C to observe coalescence of split peaks, confirming dynamic isomerism .
- 2D NMR (COSY, HSQC) : Assign coupling patterns to distinguish between regioisomers (e.g., nitro at C3 vs. C5) .
- X-ray Crystallography : Resolve ambiguity via single-crystal diffraction (if crystallizable) to confirm the nitro group’s position .
Basic: What protocols evaluate the compound’s potential antimicrobial activity in vitro?
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays :
- Time-Kill Curves : Assess bactericidal activity by plating aliquots at 0, 4, 8, and 24h .
Report synergy with antibiotics (e.g., ciprofloxacin) using checkerboard assays (FIC index ≤0.5 indicates synergy) .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- MD Simulations (GROMACS) :
Safety: What precautions are critical when handling nitro-containing benzamides?
Methodological Answer:
- Hazard Mitigation :
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
- Waste disposal : Neutralize nitro byproducts with 10% NaHCO₃ before disposal .
Advanced: How to optimize solvent systems for recrystallizing this compound?
Methodological Answer:
- Solvent Screening : Test mixtures like ethanol/water, acetone/hexane, or DCM/pentane.
- Gradient Crystallization : Dissolve in hot ethanol (60°C), then slowly add hexane until cloudiness appears. Cool to 4°C overnight for needle-like crystals .
- Purity Analysis : Compare melting points (lit. ~145–147°C) and HPLC retention times .
Basic: What are the documented biological targets of structurally similar nitrobenzamides?
Methodological Answer:
- Enzyme inhibition : Nitro groups enhance binding to NADH-dependent enzymes (e.g., M. tuberculosis InhA) .
- Anticancer activity : Analogues induce apoptosis via caspase-3 activation in HeLa cells (IC50 ~15 µM) .
- Antifungal targets : Disruption of ergosterol biosynthesis in C. albicans .
Advanced: How can researchers deconvolute overlapping UV-Vis absorption bands for quantitative analysis?
Methodological Answer:
- Derivative Spectroscopy : Apply second-derivative UV (λmax ~320 nm) to resolve overlaps with byproducts .
- HPLC-DAD : Use diode-array detection (200–400 nm) and deconvolution software (e.g., Empower 3) .
- Standard Addition : Spike samples with pure compound to quantify recovery rates (>90% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
